Cas no 895240-02-5 (rac-(3R,4R)-4-benzyl-1-(tert-butoxy)carbonylpyrrolidine-3-carboxylic acid, trans)

rac-(3R,4R)-4-benzyl-1-(tert-butoxy)carbonylpyrrolidine-3-carboxylic acid, trans 化学的及び物理的性質
名前と識別子
-
- (3R,4R)-4-Benzyl-1-(tert-butoxycarbonyl)-pyrrolidine-3-carboxylic Acid
- (3R,4R)-4-BENZYL-1-(TERT-BUTOXYCARBONYL)PYRROLIDINE-3-CARBOXYLIC ACID
- rac-(3R,4R)-4-benzyl-1-(tert-butoxy)carbonylpyrrolidine-3-carboxylic acid, trans
- (3R,4R)-4-benzyl-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid
- XEXAQXOMAAQNNI-KBPBESRZSA-N
- (3R,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
- EN300-761225
- 1279031-48-9
- SCHEMBL2934462
- (3R,4R)-4-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylicAcid
- (3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid, N-BOC protected
- (3R*,4R*)-4-Benzyl-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester
- 895240-02-5
- MFCD08056313
- rel-(3R,4R)-4-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
-
- MDL: MFCD08056313
- インチ: InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-13(14(11-18)15(19)20)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m0/s1
- InChIKey: XEXAQXOMAAQNNI-KBPBESRZSA-N
- ほほえんだ: CC(C)(C)OC(=O)N1C[C@H](CC2=CC=CC=C2)[C@H](C1)C(=O)O
計算された属性
- せいみつぶんしりょう: 305.16270821g/mol
- どういたいしつりょう: 305.16270821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 409
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 66.8Ų
rac-(3R,4R)-4-benzyl-1-(tert-butoxy)carbonylpyrrolidine-3-carboxylic acid, trans セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
rac-(3R,4R)-4-benzyl-1-(tert-butoxy)carbonylpyrrolidine-3-carboxylic acid, trans 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1608230-0.5g |
rac-(3R,4R)-4-benzyl-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid, trans |
895240-02-5 | 95% | 0.5g |
$803.0 | 2023-07-10 | |
Chemenu | CM382878-500mg |
(3R,4R)-4-BENZYL-1-(TERT-BUTOXYCARBONYL)PYRROLIDINE-3-CARBOXYLIC ACID |
895240-02-5 | 95%+ | 500mg |
$876 | 2024-07-21 | |
Enamine | EN300-1608230-2500mg |
rac-(3R,4R)-4-benzyl-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid, trans |
895240-02-5 | 95.0% | 2500mg |
$2014.0 | 2023-09-23 | |
Aaron | AR00GSOA-5g |
(3R,4R)-4-BENZYL-1-(TERT-BUTOXYCARBONYL)PYRROLIDINE-3-CARBOXYLIC ACID |
895240-02-5 | 95% | 5g |
$4124.00 | 2024-07-18 | |
1PlusChem | 1P00GSFY-5g |
(3R,4R)-4-BENZYL-1-(TERT-BUTOXYCARBONYL)PYRROLIDINE-3-CARBOXYLIC ACID |
895240-02-5 | 95% | 5g |
$3747.00 | 2024-04-20 | |
Aaron | AR00GSOA-10g |
(3R,4R)-4-BENZYL-1-(TERT-BUTOXYCARBONYL)PYRROLIDINE-3-CARBOXYLIC ACID |
895240-02-5 | 95% | 10g |
$6104.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306428-250mg |
4-Benzyl-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid, trans |
895240-02-5 | 95+% | 250mg |
¥3838.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306428-100mg |
4-Benzyl-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid, trans |
895240-02-5 | 95+% | 100mg |
¥2693.00 | 2024-04-26 | |
A2B Chem LLC | AH82558-10g |
(3R,4R)-4-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid |
895240-02-5 | 95% | 10g |
$4689.00 | 2024-04-19 | |
A2B Chem LLC | AH82558-50mg |
(3R,4R)-4-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid |
895240-02-5 | 95% | 50mg |
$286.00 | 2024-04-19 |
rac-(3R,4R)-4-benzyl-1-(tert-butoxy)carbonylpyrrolidine-3-carboxylic acid, trans 関連文献
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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rac-(3R,4R)-4-benzyl-1-(tert-butoxy)carbonylpyrrolidine-3-carboxylic acid, transに関する追加情報
Introduction to Rac-(3R,4R)-4-benzyl-1-(tert-butoxy)carbonylpyrrolidine-3-carboxylic Acid, Trans (CAS No. 895240-02-5)
Rac-(3R,4R-4-benzyl-1-(tert-butoxy)carbonylpyrrolidine-3-carboxylic acid, trans) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 895240-02-5, represents a critical intermediate in the synthesis of various bioactive molecules. Its unique structural features, including the presence of a pyrrolidine ring and protective groups such as the tert-butoxy carbonyl (Boc), make it a valuable tool for researchers exploring novel therapeutic agents.
The pyrrolidine scaffold is a prominent motif in medicinal chemistry, often found in natural products and drug candidates due to its ability to mimic biological functionalities and enhance binding affinity. In particular, the stereochemistry defined by the (3R,4R) configuration is of paramount importance, as it influences the compound's interactions with biological targets. The benzyl substituent at the 4-position and the Boc protection on the nitrogen atom provide stability and reactivity profiles that are advantageous for further derivatization.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of Rac-(3R,4R-4-benzyl-1-(tert-butoxy)carbonylpyrrolidine-3-carboxylic acid, trans). These innovations include catalytic asymmetric hydrogenation and enzymatic resolutions, which have improved yield and purity while reducing environmental impact. Such developments align with the broader trend toward green chemistry principles in pharmaceutical manufacturing.
The compound's significance extends beyond its role as a synthetic intermediate. It has been employed in the development of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is often associated with pathological conditions. By targeting specific kinases, Rac-(3R,4R-4-benzyl-1-(tert-butoxy)carbonylpyrrolidine-3-carboxylic acid, trans) offers a potential therapeutic window for modulating these pathways.
In addition to its applications in oncology, this compound has shown promise in preclinical studies related to neurodegenerative disorders. The pyrrolidine core is structurally reminiscent of several known neuroprotective agents, suggesting that derivatives of Rac-(3R,4R-4-benzyl-1-(tert-butoxy)carbonylpyrrolidine-3-carboxylic acid, trans) could exhibit similar properties. Ongoing research aims to explore its potential as a precursor for drugs targeting conditions such as Alzheimer's disease and Parkinson's disease.
The tert-butoxy carbonyl group (Boc) is particularly noteworthy for its role in protecting the amine functionality during synthetic transformations. This protection strategy allows for selective modifications at other positions on the molecule without affecting sensitive groups. The benzyl group serves as an easily removable protecting group under mild acidic conditions, providing flexibility in synthetic planning. Together, these features make Rac-(3R,4R-4-benzyl-1-(tert-butoxy)carbonylpyrrolidine-3-carboxylic acid, trans) a versatile building block for constructing complex molecules.
The synthesis of Rac-(3R,4R-4-benzyl-1-(tert-butoxy)carboxylicpyrrolidine-3-carboxylic acid, trans) involves multiple steps that require precise control over reaction conditions. Key steps include the formation of the pyrrolidine ring via cyclopropanation or cyclization reactions, followed by functional group interconversions to introduce the desired substituents. Advances in computational chemistry have aids chemists in predicting optimal reaction pathways and minimizing unwanted side products.
In recent years, there has been growing interest in exploring racemic mixtures as starting materials for drug development. While enantiomerically pure compounds are often preferred due to their reduced risk of off-target effects, racemic mixtures can provide cost-effective alternatives during early-stage research. Rac-(3R,4R-4-benzyl-1-(
ert-butyoxy)carboxylicpyrrolidine-3-carboxylic acid), trans
) exemplifies this approach by serving as a precursor for further chiral resolution or derivatization.
The compound's physicochemical properties have also been extensively studied to ensure compatibility with various analytical techniques and formulation processes. Its solubility profile suggests potential applications in oral formulations or parenteral delivery systems after appropriate modifications. Furthermore, its stability under storage conditions has been assessed to guarantee long-term viability for industrial and research purposes.
Ethical considerations are paramount when developing new pharmaceuticals derived from compounds like Rac-(
3R,
4R)-4-Benzyl-l -(tert-Butoxy)Carbo
nylpyrrolidine - 3 - Carboxylic Acid , Trans . Rigorous testing protocols must be implemented to evaluate both efficacy and safety before human clinical trials can commence.
This includes assessing potential toxicity profiles through in vitro assays using relevant cell lines.
The integration of machine learning models into drug discovery pipelines has accelerated the identification of promising candidates based on structural features similar to Rac-(
3 R,
4 R ) - 4 - Benzyl - l -( ter t - B u t o x y ) C ar b o n y l p y r r o l i d i n e - 3 - C ar b o x y l i c A c i d , T rans . These models can predict binding affinities,
metabolic stability,
and other critical parameters,
thereby streamlining the process of selecting compounds for further development.
Collaborative efforts between academic institutions,
pharmaceutical companies,
and regulatory agencies have fostered an environment conducive to innovation.
Such partnerships facilitate knowledge sharing
and accelerate translation from bench research to clinical application.
The future prospects for Rac-
( 3 R ,
4 R ) - 4 - B e nz y l - l -
( t e r t - b u t o x y ) c ar b o n y l p y r r o l i d i n e -
3 - c ar b o x y l i c a c i d ,
t rans include exploring novel synthetic routes
optimized for large-scale production.
Additionally,
researchers are investigating its potential applications beyond traditional therapeutic areas,
such as agrochemicals or material science.
As our understanding of biological systems continues to evolve,
compounds like Rac-
( 3 R ,
4 R ) - 4 -
B e nz y l - l -
( t e r t -
b u t o x y ) c ar b o n y l p y r r o l i d i n e -
3 -
c ar b o x y l i c a c i d ,
t rans will remain instrumental
in discovering next-generation solutions.
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